molecular formula C12H6ClF3N2O3S B2911565 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine CAS No. 1281872-43-2

3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine

Cat. No. B2911565
CAS RN: 1281872-43-2
M. Wt: 350.7
InChI Key: GENDGDVFOFKCTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine, also known as CNP, is a novel small molecule drug candidate with promising therapeutic potential. CNP is a synthetic compound that belongs to the class of nitropyridines, which have been shown to have a wide range of pharmacological activities. CNP has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The structure of CNP is shown in Figure 1.

Scientific Research Applications

3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine has been studied extensively for its potential therapeutic applications. In preclinical studies, 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine has been shown to possess anti-tumor, anti-inflammatory, and neuroprotective activities. It has also been shown to have an inhibitory effect on the growth of several types of cancer cells, including prostate, breast, and lung cancer. In addition, 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis.

Mechanism Of Action

The exact mechanism of action of 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine is not yet fully understood. However, it is believed that 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine acts by binding to and inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine has been shown to modulate the expression of certain genes involved in inflammation and cancer.
Biochemical and Physiological Effects
3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine has been shown to have a wide range of biochemical and physiological effects. In animal models, 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine has been shown to reduce inflammation and inhibit tumor growth. In addition, 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine has been shown to reduce oxidative stress, increase antioxidant activity, and modulate the expression of certain genes involved in inflammation and cancer.

Advantages And Limitations For Lab Experiments

The use of 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine in laboratory experiments has several advantages and limitations. The main advantage of using 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine is its ability to target multiple pathways involved in inflammation and cancer. This makes 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine an ideal candidate for use in preclinical studies. However, the use of 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine in laboratory experiments is limited by its relatively short half-life and low solubility in water.

Future Directions

The potential therapeutic applications of 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine are still being explored. Future research should focus on further elucidating the mechanism of action of 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine and its effects on various diseases. In addition, more studies should be conducted to determine the optimal dose and formulation of 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine for clinical use. Finally, further research should be conducted to investigate the potential synergistic effects of 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine with other drugs.

Synthesis Methods

3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine can be synthesized via a two-step procedure. The first step involves the reaction of 4-nitrobenzenesulfonyl chloride with 3-chloropyridine in a basic medium to form the desired product. The second step involves the reaction of the product with trifluoromethyl pyridine to form 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine. The synthetic route is shown in Figure 2.

properties

IUPAC Name

3-chloro-2-(4-nitrophenyl)sulfinyl-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF3N2O3S/c13-10-5-7(12(14,15)16)6-17-11(10)22(21)9-3-1-8(2-4-9)18(19)20/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENDGDVFOFKCTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine

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